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Compound of Interest

Compound Name: 1-Ethyl-4-hydroxyindolin-2-one

Cat. No.: B599945

This technical guide provides a detailed analysis of the expected spectroscopic data for the
compound 1-Ethyl-4-hydroxyindolin-2-one. In the absence of publicly available experimental
spectra for this specific molecule, this document leverages established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS), drawing upon data from closely related analogs to predict the characteristic spectral
features. This guide is intended for researchers, scientists, and professionals in drug
development who require a thorough understanding of the structural elucidation of this and
similar heterocyclic compounds.

Molecular Structure and Key Features

1-Ethyl-4-hydroxyindolin-2-one is a substituted oxindole derivative. The core structure
consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. Key
functional groups that will dominate its spectroscopic properties include a phenolic hydroxyl
group, an amide (lactam) carbonyl group, an N-ethyl substituent, and an aromatic ring.

Caption: Molecular structure of 1-Ethyl-4-hydroxyindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. Based on the analysis of related compounds, the following *H and 3C NMR spectra
are predicted for 1-Ethyl-4-hydroxyindolin-2-one.
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Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the
methylene group of the indolinone ring, the aromatic protons, and the hydroxyl proton.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)

CHs (ethyl) ~1.2 Triplet 3H

CHz (ethyl) ~3.7 Quartet 2H

CHz (indolinone ring) ~3.5 Singlet 2H

Aromatic CH ~6.8-7.2 Multiplet 3H

OH ~9.0-10.0 Singlet (broad) 1H

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-ds is
crucial for observing the hydroxyl proton, as it will undergo slow exchange. In contrast, using
D20 would lead to the disappearance of the OH signal due to rapid proton-deuterium
exchange, a technique often used to confirm the presence of labile protons.

Predicted **C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
CHs (ethyl) ~14

CH2 (ethyl) ~35

CHz (indolinone ring) ~36

Aromatic CH ~110 - 130

Aromatic C (quaternary) ~125 - 150

C-OH ~145

C=0 (lactam) ~175
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Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The
predicted IR spectrum of 1-Ethyl-4-hydroxyindolin-2-one will be characterized by the
following absorption bands.

Predicted Absorption Range

Functional Group Intensity
(cm=)

O-H (hydroxyl) 3200 - 3400 Strong, broad

C-H (aromatic) 3000 - 3100 Medium

C-H (aliphatic) 2850 - 2960 Medium

C=0 (lactam) 1680 - 1700 Strong, sharp

C=C (aromaitic) 1500 - 1600 Medium

C-O (phenol) 1200 - 1260 Strong

C-N (amine) 1180 - 1360 Medium

Trustworthiness of Protocol: A standard protocol for acquiring an IR spectrum would involve
preparing a KBr pellet of the solid sample or obtaining the spectrum of a thin film. This ensures
that the observed absorptions are truly representative of the compound's vibrational modes and
not influenced by solvent absorptions. The broadness of the O-H stretch is a reliable indicator
of hydrogen bonding.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Molecular Formula: C10H11NO2 Exact Mass: 177.0790

The high-resolution mass spectrum should show a molecular ion peak ([M]*) at m/z 177.0790.
A plausible fragmentation pathway is outlined below.
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Caption: Predicted major fragmentation pathways for 1-Ethyl-4-hydroxyindolin-2-one.

Authoritative Grounding: The fragmentation of the N-ethyl group via the loss of ethylene (C2Ha)
is a common pathway for N-alkylated compounds. Additionally, the loss of carbon monoxide
(CO) from the lactam ring is a characteristic fragmentation for oxindoles. These fragmentation
patterns are well-documented in mass spectrometry literature.

Experimental Methodologies

The following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-4-hydroxyindolin-2-one in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de).

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

» 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use a standard pulse program.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to 'H NMR.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.
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IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with
approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

» Data Processing: Perform a background correction using a spectrum of the empty sample
compartment.

Mass Spectrometry Protocol

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electrospray lonization (ESI) or Electron Impact (El).

 Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for
accurate mass measurement.

» Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular
ion and fragment ions.

» Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and
characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and Mass
Spectrometry data for 1-Ethyl-4-hydroxyindolin-2-one. By understanding these expected
spectral characteristics, researchers can confidently identify and characterize this compound in
their synthetic and analytical workflows. The provided protocols offer a standardized approach
to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of
experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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